

IUPAC name (2S)-2-(4-methylphenyl)oxirane properties

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)oxirane, (-)-

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An In-Depth Technical Guide to (2S)-2-(4-methylphenyl)oxirane: Properties, Synthesis, and Applications

Abstract

(2S)-2-(4-methylphenyl)oxirane, a chiral epoxide, is a valuable and versatile building block in modern organic synthesis. Its stereodefined three-membered ring allows for the diastereoselective and enantioselective construction of complex molecular architectures, making it a key intermediate in the development of pharmaceuticals and other bioactive compounds. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and reactivity of (2S)-2-(4-methylphenyl)oxirane. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights, detailing established protocols for its asymmetric synthesis and subsequent derivatization. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific rigor.

Introduction

Chiral epoxides are indispensable intermediates in synthetic chemistry, prized for the stereochemical control they impart upon a wide array of transformations.^{[1][2]} These strained three-membered cyclic ethers serve as versatile precursors for the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and natural products.^{[1][2]} The

significance of their controlled synthesis was highlighted by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric oxidation reactions.[1]

(2S)-2-(4-methylphenyl)oxirane, also known as (S)-4-methylstyrene oxide, is a prominent member of this class. It features a stereogenic center benzylic to an aromatic ring, a common motif in biologically active molecules. The inherent ring strain of the oxirane moiety facilitates regio- and stereoselective ring-opening reactions with a variety of nucleophiles, providing access to valuable chiral 1,2-difunctionalized compounds such as amino alcohols and diols.[3] This guide aims to be a definitive resource on (2S)-2-(4-methylphenyl)oxirane, consolidating its core properties and providing actionable protocols for its synthesis and application.

Physicochemical and Spectroscopic Properties

Chemical Structure and Identifiers

The fundamental identity of (2S)-2-(4-methylphenyl)oxirane is defined by its structure and standardized chemical identifiers.

- IUPAC Name: (2S)-2-(4-methylphenyl)oxirane[4]
- Synonyms: (S)-4-methylstyrene oxide, (-)-4-Methylstyrene oxide, (S)-2-(p-Tolyl)oxirane[4]
- CAS Number: 135413-94-4[4]
- Molecular Formula: C₉H₁₀O[4]
- Molecular Weight: 134.17 g/mol [4]
- InChI: InChI=1S/C9H10O/c1-7-2-4-8(5-3-7)9-6-10-9/h2-5,9H,6H2,1H3/t9-/m1/s1[4]
- InChIKey: QAWJAMQTRGCMH-SECBINFHSA-N[4]
- Canonical SMILES: CC1=CC=C(C=C1)[C@H]2CO2[4]

Physical Properties

The physical properties of (2S)-2-(4-methylphenyl)oxirane are crucial for its handling, storage, and use in reactions.

Property	Value	Source(s)
Appearance	Colorless Oil	[5]
Purity	Typically $\geq 95\%$	[6]
Solubility	Soluble in chloroform and methanol (slightly)	[5]
Storage	Store at 2-8°C under an inert atmosphere	[5][7]
Stability	Volatile	[5]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of (2S)-2-(4-methylphenyl)oxirane following synthesis. While specific spectra are instrument-dependent, the expected key features are:

- ^1H NMR (Proton Nuclear Magnetic Resonance):** The spectrum will exhibit characteristic signals for the aromatic protons on the p-tolyl group (typically two doublets in the δ 7.0-7.3 ppm range), a singlet for the methyl group protons (around δ 2.3 ppm), and a set of signals for the oxirane ring protons. The oxirane protons form an AMX spin system, with the benzylic proton appearing as a doublet of doublets (dd) at approximately δ 3.8 ppm, and the two diastereotopic methylene protons appearing as distinct dd signals between δ 2.7 and 3.2 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):** The spectrum will show signals for the aromatic carbons, the methyl carbon (around δ 21 ppm), and two distinct signals for the oxirane carbons: one for the benzylic carbon (CH, around δ 52 ppm) and one for the methylene carbon (CH₂, around δ 51 ppm).
- IR (Infrared) Spectroscopy:** The IR spectrum will display characteristic C-H stretching frequencies for the aromatic and aliphatic groups (around 3000 cm⁻¹), aromatic C=C stretching bands (around 1600 and 1500 cm⁻¹), and, most importantly, characteristic C-O stretching bands for the epoxide ring (typically in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions).

- Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show a molecular ion peak (M^+) at $m/z = 134$. Key fragmentation patterns include the loss of CO to give a fragment at $m/z = 106$ and the formation of the tropylium-like ion from the tolyl group.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure epoxides is a cornerstone of asymmetric catalysis.^{[1][2]} The primary route to (2S)-2-(4-methylphenyl)oxirane is the asymmetric epoxidation of the prochiral alkene, 4-methylstyrene. Both biocatalytic and chemocatalytic methods have proven effective.

Biocatalytic Synthesis via Styrene Monooxygenase (SMO)

Expertise & Experience: Biocatalysis using enzymes like Styrene Monooxygenase (SMO) offers exceptional enantioselectivity (often >99% ee) under mild, environmentally benign conditions (aqueous media, ambient temperature).^{[3][8]} The enzyme's active site creates a chiral environment that directs the oxidation to one specific face of the alkene. The two-component SMO system consists of a reductase (StyB) that uses NADH to reduce FAD, and an oxygenase (StyA) that uses the reduced flavin and molecular oxygen to perform the epoxidation.^[3] This method is highly valued for its predictability and high fidelity in producing the (S)-enantiomer.

Synthetic Protocol: Enzymatic Epoxidation of 4-Methylstyrene

This protocol describes a typical whole-cell biocatalytic process using an *E. coli* strain engineered to express a styrene monooxygenase.

Materials:

- LB Broth and appropriate antibiotic for selective culture growth.
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) for protein expression induction.
- Recombinant *E. coli* cells expressing a suitable Styrene Monooxygenase (e.g., from *Pseudomonas* sp.).

- Phosphate buffer (e.g., 50 mM, pH 7.5).
- Glucose.
- 4-methylstyrene (substrate).
- Dodecane (as an organic co-solvent to dissolve the substrate and reduce product toxicity).
- Ethyl acetate.
- Anhydrous sodium sulfate.

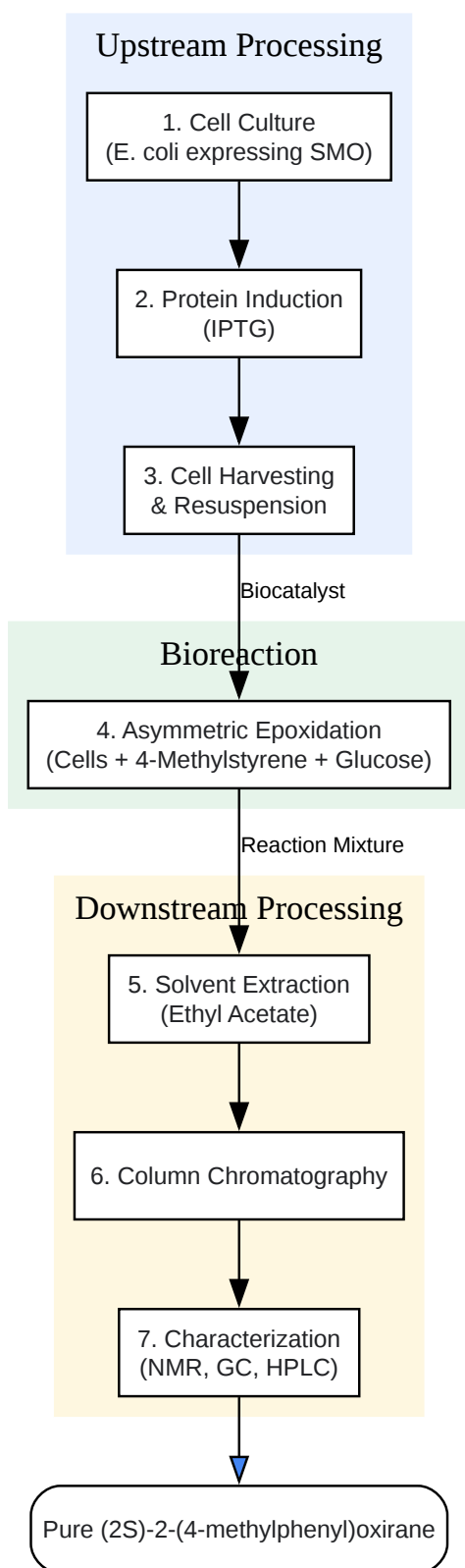
Procedure:

- **Cell Culture and Induction:** Inoculate 1 L of LB broth (containing the appropriate antibiotic) with the recombinant *E. coli* strain. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD_{600}) reaches 0.6-0.8.
- **Protein Expression:** Induce the expression of the SMO enzyme by adding IPTG to a final concentration of 0.2 mM. Reduce the temperature to 20°C and continue shaking for 12-16 hours.
- **Cell Harvesting and Preparation:** Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C). Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a final OD_{600} of 20.
- **Biocatalytic Reaction:** In a reaction vessel, combine the cell suspension with glucose (final concentration 100 mM, as an energy source for NADH regeneration). Add a 10% v/v solution of 4-methylstyrene in dodecane.
- **Reaction Execution:** Seal the vessel and incubate at 30°C with vigorous shaking for 24 hours to ensure adequate aeration. Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
- **Work-up and Extraction:** After the reaction is complete, extract the entire mixture with an equal volume of ethyl acetate three times.

- **Purification:** Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (2S)-2-(4-methylphenyl)oxirane.
- **Characterization:** Confirm the identity of the product using ^1H NMR, ^{13}C NMR, and MS. Determine the enantiomeric excess (ee) using chiral GC or HPLC analysis.

Workflow for Biocatalytic Synthesis

The following diagram outlines the key stages of the biocatalytic synthesis workflow.



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Caption: Workflow for the biocatalytic synthesis of (2S)-2-(4-methylphenyl)oxirane.

Reactivity and Synthetic Applications

Nucleophilic Ring-Opening Reactions

The synthetic utility of (2S)-2-(4-methylphenyl)oxirane stems from the high reactivity of the strained epoxide ring towards nucleophiles. The reaction proceeds via an S_N2 mechanism, resulting in an inversion of configuration at the center of attack.

- **Regioselectivity:** In basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon (C2). Under acidic conditions, the reaction proceeds through a transition state with significant carbocation character, leading to preferential attack at the more substituted benzylic carbon (C1). This predictable regioselectivity is a powerful tool for synthetic planning.
- **Stereoselectivity:** The S_N2 attack ensures that the reaction is stereospecific. For example, the ring-opening of the (S)-epoxide with an azide nucleophile at the C2 position will yield a (1R)-configured azido alcohol.

Role as a Chiral Building Block

(2S)-2-(4-methylphenyl)oxirane is a precursor to a variety of high-value chiral molecules. The nucleophilic ring-opening provides access to:

- **Chiral 1,2-Amino Alcohols:** Ring-opening with amines or azide followed by reduction are fundamental routes to these structures, which are prevalent in many pharmaceutical agents and serve as chiral ligands in asymmetric synthesis.^[3]
- **Chiral Diols:** Hydrolysis of the epoxide (either acid- or base-catalyzed) yields the corresponding chiral 1,2-diol.
- **Fungicide and Plant Growth Regulator Intermediates:** Patents have described the use of substituted phenyloxiranes as key intermediates in the synthesis of 1-hydroxyethyl-azole derivatives, which possess fungicidal and plant-growth-regulating properties.^{[9][10]}

Reaction Pathway: Synthesis of a Chiral Azido Alcohol

This diagram illustrates the regioselective ring-opening of (2S)-2-(4-methylphenyl)oxirane with sodium azide.

Caption: Nucleophilic ring-opening of (2S)-2-(4-methylphenyl)oxirane with azide.

Relevance in Drug Discovery and Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Chiral building blocks like (2S)-2-(4-methylphenyl)oxirane are therefore critical for the efficient and stereocontrolled synthesis of single-enantiomer active pharmaceutical ingredients (APIs).

Furthermore, small, strained heterocyclic rings like oxiranes and their four-membered oxetane cousins are increasingly being incorporated into drug candidates.^[11] These motifs can act as bioisosteres for less favorable groups (like gem-dimethyl or carbonyl) and can improve key drug properties such as:

- **Metabolic Stability:** The introduction of such groups can block sites of metabolism.
- **Solubility:** The polar oxygen atom can improve aqueous solubility.
- **Lipophilicity (LogP):** The rigid structure can modulate lipophilicity in a predictable manner.

The structural alerts associated with epoxides (potential for alkylation) mean they are more commonly used as reactive intermediates rather than being part of the final API. However, their value in efficiently constructing the chiral core of a drug molecule is undisputed.

Conclusion

(2S)-2-(4-methylphenyl)oxirane is a high-value chiral intermediate with well-defined physicochemical properties and predictable reactivity. Its importance is anchored in its ability to serve as a stereospecific precursor to complex chiral molecules, particularly 1,2-difunctionalized compounds. The development of robust synthetic methods, especially highly selective biocatalytic routes, has made this building block readily accessible for applications in research and industry. For scientists and professionals in drug development, (2S)-2-(4-methylphenyl)oxirane represents a powerful and reliable tool for the construction of enantiomerically pure molecular targets, enabling the advancement of modern medicinal chemistry.

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